2,2-Dimethyl-N-(2-phenylethyl)propanamide

Overview

Description

2,2-Dimethyl-N-(2-phenylethyl)propanamide (DMPP) is a chemical compound used in the synthesis of other chemicals . It is also used as an insecticide and herbicide . DMPP is part of the family of fentanyl analogues, which includes compounds developed for legitimate medical use and those sold as designer drugs .

Synthesis Analysis

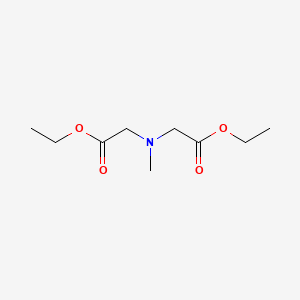

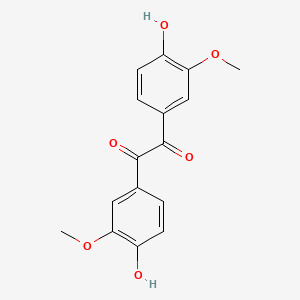

DMPP has been shown to react with hydrochloric acid to form an ester, which then reacts with a base to form an amide . This reaction sequence can be used for the synthesis of a variety of organic compounds .Molecular Structure Analysis

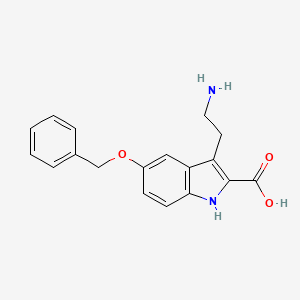

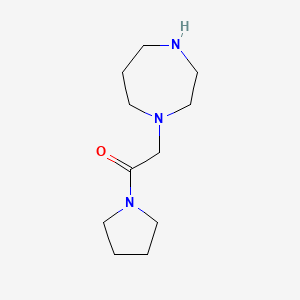

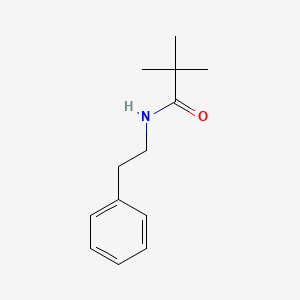

The molecular formula of DMPP is C13H19NO . The structure of DMPP is also available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis

DMPP reacts with hydrochloric acid to form an ester, which then reacts with a base to form an amide . This reaction sequence can be used for the synthesis of a variety of organic compounds .Physical And Chemical Properties Analysis

The molecular weight of DMPP is 205.3 g/mol . It is soluble in solvents such as ether and chloroform but insoluble in water and hydrocarbons .Scientific Research Applications

Pharmaceuticals and Medicinal Chemistry

- Analgesic Properties : Researchers have investigated the potential analgesic effects of this compound due to its structural similarity to other pain-relieving agents. Further studies could explore its interactions with pain receptors and its efficacy in managing pain .

- Neuroprotective Activity : The phenethyl group in the molecule suggests possible neuroprotective properties. Investigating its impact on neuronal health and potential applications in neurodegenerative diseases could be valuable .

Organic Synthesis and Chemical Reactions

- Asymmetric Synthesis : The chiral center in the molecule makes it interesting for asymmetric synthesis. Researchers have explored its use as a chiral auxiliary in various reactions, such as asymmetric aldol reactions .

- Amide Bond Formation : Given its amide functionality, this compound could serve as a building block for amide bond formation. It may find applications in peptide synthesis or drug design .

Materials Science and Polymer Chemistry

- Polymer Additives : The phenethyl group could impart specific properties to polymers. Investigating its use as a polymer additive (e.g., improving mechanical strength or thermal stability) could be worthwhile .

- Surface Modification : Researchers might explore its reactivity toward surfaces or nanoparticles for functionalizing materials. Surface-modified polymers could find applications in drug delivery or catalysis .

Flavor and Fragrance Industry

- Odorant Properties : The aromatic phenethyl group suggests potential use in the flavor and fragrance industry. Investigating its odor profile and compatibility with other compounds could lead to novel fragrances or flavors .

Mechanism of Action

Target of Action

As an amide derivative, it may interact with various enzymes and receptors in the body .

Mode of Action

2,2-Dimethyl-N-(2-phenylethyl)propanamide (DMPP) is known to react with hydrochloric acid to form an ester, which then reacts with a base to form an amide . This reaction sequence can be used for the synthesis of a variety of organic compounds .

Biochemical Pathways

Amides, in general, can participate in various organic processes to form other useful compounds for synthesis .

Pharmacokinetics

It is soluble in solvents such as ether and chloroform but insoluble in water and hydrocarbons , which may influence its bioavailability and distribution in the body.

Action Environment

Environmental factors such as pH, temperature, and the presence of other chemicals can influence the action, efficacy, and stability of DMPP. For instance, its reaction with hydrochloric acid to form an ester can be carried out unicellularly or in the presence of a solvent, such as water or alcohols .

properties

IUPAC Name |

2,2-dimethyl-N-(2-phenylethyl)propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO/c1-13(2,3)12(15)14-10-9-11-7-5-4-6-8-11/h4-8H,9-10H2,1-3H3,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFCFPUJKBRCPGJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)NCCC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30338085 | |

| Record name | N-phenylethylpivalamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30338085 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

62056-54-6 | |

| Record name | N-phenylethylpivalamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30338085 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[1-(4-methylphenyl)ethylidene]hydroxylamine](/img/structure/B3032825.png)

![(16,18-Dioxo-17-azapentacyclo[6.6.5.02,7.09,14.015,19]nonadeca-2,4,6,9,11,13-hexaen-17-yl)acetic acid](/img/structure/B3032827.png)